REACTION_CXSMILES
|
N[C:2]1[N:11]=[CH:10][C:9]2[C:4](=[CH:5][C:6]([C:13]([O:15][CH3:16])=[O:14])=[CH:7][C:8]=2[F:12])[N:3]=1.[I:17]CI.N(OCCC(C)C)=O>C1COCC1.CCOC(C)=O.[Cu]I>[F:12][C:8]1[CH:7]=[C:6]([C:13]([O:15][CH3:16])=[O:14])[CH:5]=[C:4]2[C:9]=1[CH:10]=[N:11][C:2]([I:17])=[N:3]2
|
Name
|
|
Quantity
|
4.28 g
|
Type
|
reactant
|
Smiles
|
NC1=NC2=CC(=CC(=C2C=N1)F)C(=O)OC
|
Name
|
|
Quantity
|
7.8 mL
|
Type
|
reactant
|
Smiles
|
ICI
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
CuI
|
Quantity
|
1.81 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
7.8 mL
|
Type
|
reactant
|
Smiles
|
N(=O)OCCC(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After 18 h the reaction was cooled
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
filtered through a Celite® pad
|
Type
|
CONCENTRATION
|
Details
|
the dark green filtrate concentrated in vacuo to an oily residue (23.0 g) which
|
Type
|
CUSTOM
|
Details
|
was absorbed onto SiO2
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with an EtOAc/heptane gradient (0 to 30% EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C2C=NC(=NC2=CC(=C1)C(=O)OC)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.54 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 55.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |